molecular formula C7H12ClN3O2 B6609247 methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2002472-92-4

methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B6609247
CAS No.: 2002472-92-4
M. Wt: 205.64 g/mol
InChI Key: SLPPBVNMRHJRHR-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methyl chloroformate to form methyl 1H-pyrazole-4-carboxylate. This intermediate is then reacted with 2-aminoethylamine under suitable conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate: Contains an imidazole ring instead of a pyrazole ring.

    Methyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate: The carboxylate group is positioned differently on the pyrazole ring.

Uniqueness

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and methyl ester groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)pyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6-4-9-10(5-6)3-2-8;/h4-5H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPPBVNMRHJRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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